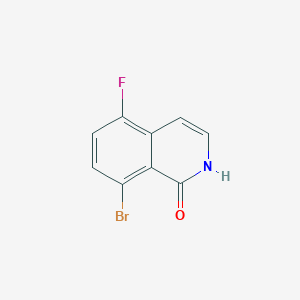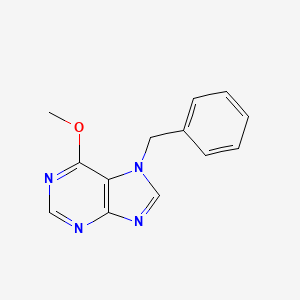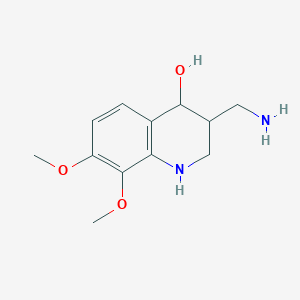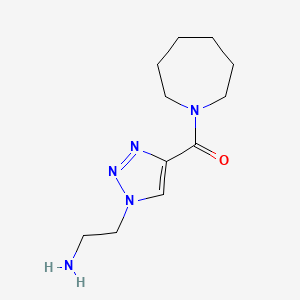
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノン: は、様々な科学研究分野で注目を集めている合成化合物です。この化合物は、トリアゾール環とアゼパン部分のユニークな構造を特徴としており、化学、生物学、医学における多くの用途に適した多用途な候補となっています。
準備方法
合成経路および反応条件
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノンの合成は、通常、複数段階のプロセスを伴います。
トリアゾール環の形成: トリアゾール環は、アジドとアルキンの間で行われるヒュイスゲン環状付加反応によって合成できます。
アゼパン部分の結合: アゼパン環は、求核置換反応によって導入されます。この反応では、トリアゾールの中間体がアゼパン誘導体と反応します。
最終的なカップリング: 最後の段階では、トリアゾール-アゼパン中間体を制御された条件下でメタノン基とカップリングします。通常、触媒を使用して反応を促進します。
工業生産方法
この化合物の工業生産には、以下が含まれる場合があります。
バッチ処理: 制御された環境で複数段階の合成を行うために、大型反応器を使用します。
連続フロー化学: 反応効率とスケーラビリティを向上させるために、連続フロー反応器を使用します。
化学反応の分析
反応の種類
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノン: は、以下の化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を生成することができます。
還元: 還元反応によってアミン誘導体が生成されます。
置換: 求核置換反応と求電子置換反応によって、トリアゾール環またはアゼパン環を修飾することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
触媒: パラジウム、白金、およびその他の遷移金属。
主な生成物
酸化物: 酸化反応によって生成されます。
アミン: 還元反応によって生成されます。
置換誘導体: 置換反応によって生成されます。
科学研究における用途
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノン: は、科学研究において様々な用途があります。
化学: 複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: 抗菌作用や抗癌作用など、治療特性が探求されています。
産業: 先端材料や医薬品の開発に使用されます。
科学的研究の応用
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノン の作用機序には、以下が含まれます。
分子標的: 特定の酵素や受容体に結合します。
経路: 酵素活性の阻害やシグナル伝達の変化など、生化学的経路を調節して効果を発揮します。
類似化合物の比較
類似化合物
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)メタノン: アゼパン部分は含まれていません。
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(ピペリジン-1-イル)メタノン: アゼパン環の代わりにピペリジン環が含まれています。
独自性
(1-(2-アミノエチル)-1H-1,2,3-トリアゾール-4-イル)(アゼパン-1-イル)メタノン: は、トリアゾール環とアゼパン部分のユニークな組み合わせにより、明確な化学的および生物学的特性を付与し、様々な用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanone: Lacks the azepane moiety.
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of an azepane ring.
Uniqueness
(1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone: stands out due to its unique combination of a triazole ring and an azepane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H19N5O |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
[1-(2-aminoethyl)triazol-4-yl]-(azepan-1-yl)methanone |
InChI |
InChI=1S/C11H19N5O/c12-5-8-16-9-10(13-14-16)11(17)15-6-3-1-2-4-7-15/h9H,1-8,12H2 |
InChIキー |
VBHRPYSVXDGDBP-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
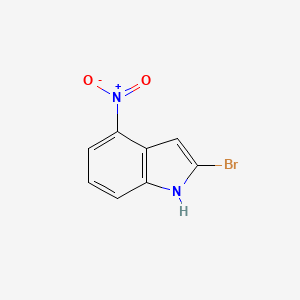
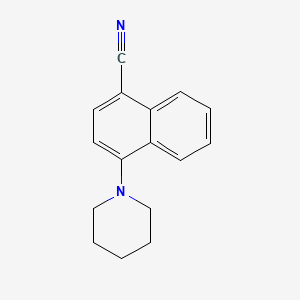

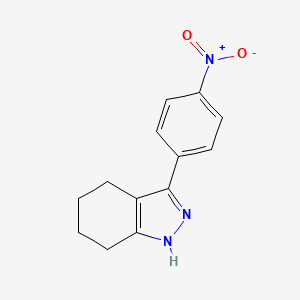

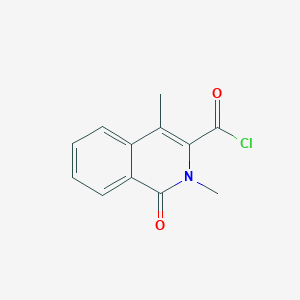

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

